molecular formula C7H11Br B14312548 Bicyclo[3.1.1]heptane, 1-bromo- CAS No. 111830-40-1

Bicyclo[3.1.1]heptane, 1-bromo-

Cat. No.: B14312548
CAS No.: 111830-40-1
M. Wt: 175.07 g/mol
InChI Key: NJIWKGLCKKQAJC-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane, 1-bromo- is a bicyclic compound featuring a bromine atom attached to the first carbon of the bicyclo[3.1.1]heptane structure. This compound is part of a class of chemicals known for their unique three-dimensional structures, which make them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.1]heptane, 1-bromo- typically involves the bromination of bicyclo[3.1.1]heptane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . This reaction selectively introduces a bromine atom at the bridgehead position of the bicyclic structure.

Industrial Production Methods

Industrial production of bicyclo[3.1.1]heptane, 1-bromo- often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptane, 1-bromo- involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The compound’s three-dimensional structure also influences its interaction with molecular targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.1]heptane, 1-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

111830-40-1

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromobicyclo[3.1.1]heptane

InChI

InChI=1S/C7H11Br/c8-7-3-1-2-6(4-7)5-7/h6H,1-5H2

InChI Key

NJIWKGLCKKQAJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(C2)Br

Origin of Product

United States

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